molecular formula C19H19D3NO4S2.I B1164104 Tiotropium-d3 Iodide

Tiotropium-d3 Iodide

Cat. No.: B1164104
M. Wt: 522.44
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Stable Isotope Labeling in Drug Discovery and Development

Stable isotope labeling is a technique where an atom in a drug molecule is replaced by one of its heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). tga.gov.au This subtle modification creates a compound that is chemically identical to the parent drug but has a slightly greater mass. This mass difference allows for the labeled compound to be distinguished from its unlabeled counterpart using analytical techniques like mass spectrometry. medchemexpress.com In drug discovery and development, stable isotope labeling is invaluable for a variety of applications, including the elucidation of metabolic pathways, the study of drug disposition (absorption, distribution, metabolism, and excretion - ADME), and as internal standards for quantitative bioanalysis. medchemexpress.comwikipedia.org

Rationale for Deuterium Substitution in Pharmacological and Metabolic Studies

Deuterium, a stable isotope of hydrogen, has garnered significant attention in pharmaceutical research. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.gov By strategically placing deuterium at metabolically vulnerable sites within a drug molecule, researchers can modulate its pharmacokinetic profile, potentially leading to a longer half-life and altered metabolic pathways. bdg.co.nzresearchgate.net This "metabolic switching" can sometimes result in reduced formation of toxic metabolites. bdg.co.nz

Position of Tiotropium-d3 Iodide within the Landscape of Deuterated Muscarinic Antagonists

Tiotropium (B1237716) is a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD) and asthma. wikipedia.orgdrugbank.com Muscarinic antagonists are a class of drugs that block the action of acetylcholine (B1216132) at muscarinic receptors. wikipedia.org The development of deuterated versions of these antagonists, such as this compound, provides researchers with a valuable tool for in-depth pharmacological and metabolic investigations. This compound, where three hydrogen atoms in one of the N-methyl groups are replaced by deuterium, serves primarily as a stable isotope-labeled internal standard in pharmacokinetic studies. bdg.co.nzcaymanchem.com Its near-identical chemical properties to the parent drug, tiotropium, allow it to be used to accurately quantify tiotropium concentrations in biological samples during preclinical and clinical development. Other deuterated muscarinic antagonists, like Solifenacin D5 hydrochloride and Atropine-d5, are also utilized for similar research purposes, highlighting a broader trend in the use of deuteration to support the development of this therapeutic class. clinicaltrials.govresearchgate.net

Properties

Molecular Formula

C19H19D3NO4S2.I

Molecular Weight

522.44

Origin of Product

United States

Synthetic Methodologies for Deuterated Tiotropium Analogs

Strategies for Site-Specific Deuterium (B1214612) Incorporation

Achieving precise deuterium labeling is crucial for the intended applications of compounds like Tiotropium-d3 Iodide. This involves either synthesizing key intermediates with deuterium already in place or performing a deuteration reaction at a specific stage of the synthesis.

One approach involves synthesizing a precursor molecule with deuterium atoms incorporated at the desired positions. For this compound, where the deuterium atoms are located on the N-methyl group, this strategy would likely involve the preparation of a deuterated methylating agent. For instance, using iodomethane-d3 (B117434) (CD3I) as the source of the deuterated methyl group allows for the direct introduction of three deuterium atoms in the final quaternization step. Iodomethane-d3 is commercially available with high isotopic purity, typically ≥99.5 atom % D. sigmaaldrich.com

A more direct strategy for synthesizing this compound involves performing the quaternization reaction using a deuterated methyl halide. Tiotropium (B1237716) bromide is conventionally synthesized by the reaction of N-demethyltiotropium with methyl bromide. google.comgoogle.comepo.org To obtain this compound, N-demethyltiotropium would be reacted with iodomethane-d3 (methyl-d3 iodide). This reaction introduces the trideuterated methyl group onto the nitrogen atom, forming the quaternary ammonium (B1175870) salt with iodide as the counterion. This method is efficient for site-specific labeling of the N-methyl group.

Precursor Synthesis with Deuterium Labeling

Chemical Reaction Pathways for this compound Elaboration

The synthesis of tiotropium bromide typically involves the reaction of scopine (B3395896) or a salt thereof (such as scopine oxalate) with a derivative of di-(2-thienyl)glycolic acid, followed by quaternization. google.comgoogle.comepo.orggoogle.com A common intermediate is N-demethyltiotropium, formed by the esterification of scopine with methyl di-(2-thienyl)glycolate. google.com

The chemical reaction pathway for the elaboration of this compound would closely mirror this, with the key modification being the final quaternization step. The proposed pathway involves:

Formation of N-demethyltiotropium: This step typically involves the reaction of scopine (or scopine oxalate) with methyl di-(2-thienyl)glycolate in the presence of a base, such as potassium carbonate. google.com This transesterification reaction yields the desmethyl precursor of tiotropium.

Quaternization with iodomethane-d3: The crucial step for introducing the deuterium label involves reacting N-demethyltiotropium with iodomethane-d3 (CD3I). This nucleophilic substitution reaction at the nitrogen atom forms the quaternary ammonium salt, this compound. This reaction is analogous to the methylation of N-demethyltiotropium with methyl bromide to form tiotropium bromide. google.comepo.org

This pathway ensures that the three deuterium atoms are specifically incorporated into the methyl group attached to the quaternary nitrogen, resulting in this compound.

Purification and Isotopic Enrichment Assessment Techniques in Synthesis

Following the synthesis of this compound, purification and assessment of isotopic enrichment are critical to ensure the quality and suitability of the compound for its intended applications, particularly as an analytical standard.

Purification techniques commonly employed in the synthesis of tiotropium salts include crystallization. google.com Crystallization from suitable solvent mixtures can help remove impurities and obtain the product in a pure crystalline form. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is used to confirm the structural integrity of the deuterated compound and, importantly, to verify the site-specific incorporation of deuterium. rsc.org The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium provides evidence of successful labeling. rsc.org Comparing the NMR spectra of the deuterated analog with that of the non-labeled compound is a common practice.

Advanced Analytical Characterization and Quantification of Tiotropium D3 Iodide in Research Matrices

Mass Spectrometry-Based Methods for Quantitative Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantitative bioanalysis of tiotropium (B1237716) and its labeled internal standard, Tiotropium-d3 Iodide shimadzu.com. This approach combines the separation power of LC with the sensitivity and selectivity of MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Developing a robust LC-MS/MS method for this compound and tiotropium involves optimizing several parameters to achieve adequate sensitivity, specificity, and reproducibility in complex matrices like plasma shimadzu.com.

Optimization of Chromatographic Separation Parameters for this compound

Chromatographic separation is essential to resolve the analyte and internal standard from matrix components that could interfere with ionization shimadzu.comnih.gov. Reversed-phase C18 columns are commonly used for the separation of tiotropium and this compound shimadzu.comnih.gov. The mobile phase composition, flow rate, and column temperature are optimized to achieve acceptable peak shapes, low background noise, and suitable retention times shimadzu.com. For instance, a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) has been reported to provide good chromatographic performance shimadzu.com. The total analysis run time and analyte retention time are key parameters evaluated during this optimization shimadzu.com.

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Transition Selection

Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of tiotropium and this compound due to the quaternary ammonium (B1175870) structure, which readily forms positive ions shimadzu.com. In MRM mode, specific precursor-to-product ion transitions are selected for both the analyte and the internal standard to enhance selectivity and sensitivity shimadzu.com. For tiotropium, an abundant molecular ion at m/z 391.95 ([M]+) is observed, and a common product ion transition is m/z 391.95 → 152.05 shimadzu.com. For Tiotropium-d3, the precursor ion is at m/z 395.00, and reported product ion transitions include m/z 395.00 → 155.20 and m/z 395.00 → 173.10 shimadzu.com. Collision energy is optimized for each transition to maximize product ion abundance shimadzu.com.

Table 1: Example MRM Transitions for Tiotropium and Tiotropium-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Tiotropium391.95152.05-30
Tiotropium-d3395.00155.20-30
Tiotropium-d3395.00173.10-32

*Data derived from reference shimadzu.com.

Matrix Effect Assessment and Ion Suppression Considerations in Complex Biological Samples

Matrix effects, caused by coeluting endogenous or exogenous components in biological samples, can significantly impact ionization efficiency (suppression or enhancement) and thus affect the accuracy and precision of LC-MS/MS methods nih.govnih.gov. Assessment of matrix effects is a critical part of method development and validation nih.gov. This compound, as a stable isotope-labeled internal standard, helps to compensate for matrix effects because it behaves similarly to the analyte during sample preparation and ionization cerilliant.comnih.gov. Various sample extraction techniques, such as solid-phase extraction (SPE), are employed to minimize matrix components shimadzu.com. Matrix effect can be assessed qualitatively and quantitatively using methods like post-column infusion and post-extraction spiking nih.gov.

Application as an Internal Standard in Isotope Dilution Mass Spectrometry

This compound is widely used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of tiotropium caymanchem.com. In IDMS, a known amount of the isotopically labeled internal standard is added to the sample before sample preparation cerilliant.com. The ratio of the analyte to the internal standard is measured by mass spectrometry cerilliant.com. Since the labeled standard and the analyte have very similar chemical properties and undergo similar losses during sample preparation and ionization, the ratio remains constant, allowing for accurate quantification even in the presence of matrix effects or variable recoveries cerilliant.comnih.gov. This is particularly important for achieving the low limits of quantification required for tiotropium bioanalysis shimadzu.com.

High-Resolution Mass Spectrometry for Metabolite Identification (Pre-clinical)

While LC-MS/MS is primarily used for quantitative analysis, High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), plays a crucial role in pre-clinical studies for the identification of metabolites ijpras.comsemanticscholar.org. HRMS provides accurate mass measurements of the parent drug and its metabolites, allowing for the determination of elemental compositions ijpras.com. Fragmentation patterns obtained from tandem HRMS (e.g., using Q-TOF or Orbitrap analyzers) provide structural information about the metabolites ijpras.com. Although specific studies detailing the use of this compound in HRMS for metabolite identification were not extensively found, stable isotope-labeled compounds like Tiotropium-d3 are invaluable in metabolite identification studies to differentiate metabolites of the parent drug from endogenous compounds nih.gov. By comparing the HRMS data of samples from subjects administered the labeled drug versus unlabeled drug or control, researchers can more confidently identify and characterize metabolites based on the expected mass shift due to the deuterium (B1214612) labels nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Integrity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique routinely employed to confirm the structural identity and assess the isotopic purity of deuterium-labelled compounds such as this compound. NMR analysis can verify the positions of labelled atoms within the molecule, providing direct evidence of successful deuteration. rsc.org By comparing the NMR spectrum of the deuterated compound to that of its non-deuterated analog, the signals corresponding to the deuterated positions will show altered multiplicities or reduced intensities due to the difference in nuclear spin properties between hydrogen and deuterium.

Application of Imaging Mass Spectrometry (e.g., MALDI-MSI) in Pre-clinical Tissue Distribution Research

Imaging mass spectrometry (MSI), such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), plays a significant role in pre-clinical research by providing spatially resolved information on the distribution of drug compounds and their metabolites within tissue sections. This technique allows for the visualization and relative quantification of analytes directly in tissue, without the need for laborious extraction and homogenization procedures that lose spatial information. nih.govshimadzu.comnih.gov

MALDI-MSI involves applying a matrix substance to a thin tissue section, followed by irradiation with a laser. This process desorbs and ionizes the molecules within the tissue and matrix, which are then detected by a mass spectrometer. shimadzu.com By systematically scanning the laser across the tissue surface, a 2D image is generated that represents the spatial abundance of specific ions, corresponding to the drug or its metabolites. shimadzu.comresearchgate.net

In Vitro Pharmacological Characterization of Tiotropium D3 Iodide and Analogues

Receptor Binding Kinetics and Affinities of Deuterated Muscarinic Antagonists

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine (B1216132) in the parasympathetic nervous system. nih.govlgcstandards.com Tiotropium (B1237716) is known to bind to these receptors, exerting its anticholinergic effects.

Binding to Muscarinic Receptor Subtypes (M1, M2, M3) in Isolated Systems

Studies using cloned human muscarinic receptors have shown that tiotropium binds with high affinity to the M1, M2, and M3 receptor subtypes. While it exhibits similar affinity across these subtypes in equilibrium binding studies, its functional selectivity arises from its dissociation kinetics.

Quantitative binding data for tiotropium has been reported. For human muscarinic acetylcholine receptors, the dissociation constants (Kd) for tiotropium were found to be 0.43 nM for M1, 0.54 nM for M2, and 0.69 nM for M3 receptors. Another source indicates pKi values of 10.7 for hMR2 and 11.0 for hMR3 for tiotropium, suggesting high affinity for both subtypes.

Dissociation Rates and Kinetic Selectivity Profiles

A key characteristic of tiotropium's pharmacological profile is its slow dissociation from M1 and M3 muscarinic receptors compared to M2 receptors. This kinetic selectivity is considered crucial for its prolonged duration of action. Tiotropium dissociates approximately 10 times faster from M2 receptors than from M3 receptors. The half-life of dissociation from M2 receptors is reported as 3.6 hours, while from M3 receptors it is 34.7 hours. This differential dissociation rate contributes to a functional selectivity for M3 receptors over M2 receptors in functional in vitro studies.

The rapid dissociation from M2 receptors is considered beneficial as M2 receptors located on postganglionic vagal nerve terminals act as inhibitory autoreceptors that repress acetylcholine release. By rapidly dissociating from M2 receptors, tiotropium avoids exacerbating acetylcholine release, thereby further improving bronchodilation.

Molecular dynamics simulations suggest that tiotropium may also bind transiently to an allosteric site in the extracellular vestibule of M2 and M3 receptors before entering the orthosteric binding pocket. This secondary binding site, particularly noted for M3 receptors, may contribute to insurmountable antagonism and influence functional interactions.

Cellular and Organ Bath Studies of Cholinergic Pathway Modulation

In vitro studies using cellular models and isolated tissues provide further insight into how tiotropium modulates the cholinergic pathway.

Inhibition of Cholinergic Nerve-Induced Contraction in Airway Tissue (in vitro)

Tiotropium has demonstrated a potent inhibitory effect against cholinergic nerve-induced contraction in isolated airway tissues, such as guinea pig trachea. This effect is concentration-dependent. The very slow dissociation rate of tiotropium from muscarinic receptors in these tissues, compared to agents like atropine (B194438) and ipratropium, underlies its potent and long-lasting inhibitory effect on contractions.

G-Protein Coupled Receptor Signaling Pathway Analysis (in vitro cellular models)

Muscarinic receptors, being GPCRs, signal through various intracellular pathways upon activation by acetylcholine. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels. nih.gov M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and can also activate inwardly rectifying potassium channels. nih.gov

Tiotropium, as a muscarinic antagonist, inhibits these signaling pathways by blocking the binding of acetylcholine to the receptors. Its high-affinity binding to transmembrane Gq-coupled M3 receptors in airway smooth muscle inhibits the acetylcholine-dependent activation of the Gq protein and PLC pathway, thereby preventing the IP3-mediated release of Ca2+ from intracellular stores and blocking cholinergic bronchoconstriction.

Studies have investigated the structural basis for tiotropium's interaction with the M3 receptor, including the identification of residues involved in its binding and the conformational changes induced upon binding. Molecular dynamics simulations have provided insights into the binding mode and the factors contributing to its slow dissociation from the M3 receptor, such as interactions with specific residues in the binding site.

Mechanistic Investigations of Tiotropium D3 Iodide Metabolism and Disposition in Pre Clinical Models

In Vitro Metabolic Stability Assessment

In vitro metabolic stability studies are crucial in drug development to understand how a compound is metabolized by enzymes, primarily in the liver srce.hrxenotech.com. These studies help predict in vivo clearance and identify potential metabolic pathways srce.hrxenotech.com. Commonly used in vitro systems include liver microsomes and hepatocytes srce.hreuropa.eu.

Microsomal Stability Studies (e.g., Liver Microsomes)

Microsomal stability studies are often used to assess Phase I metabolism, largely mediated by cytochrome P450 enzymes srce.hrevotec.com. In these studies, the test compound is incubated with liver microsomes (e.g., from rats, dogs, or humans) in the presence of necessary cofactors like NADPH srce.hrxenotech.com. The disappearance of the parent compound over time is measured, and parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint) are determined srce.hr. While specific data for Tiotropium-d3 Iodide microsomal stability were not found in the search results, studies on other compounds demonstrate that deuteration can influence the rate of metabolism in microsomes, particularly for pathways involving C-H bond cleavage nih.govjuniperpublishers.comnih.gov.

Elucidation of Metabolic Pathways and Identification of Deuterated Metabolites

The metabolic pathways of non-deuterated tiotropium (B1237716) primarily involve non-enzymatic ester hydrolysis and minor enzymatic oxidation tga.gov.au. Deuteration can potentially alter the rates of enzymatic metabolic pathways, particularly those involving the cleavage of a carbon-deuterium bond nih.govjuniperpublishers.comgabarx.com. Identifying the metabolites of this compound would involve analyzing incubation samples from in vitro studies (microsomes, hepatocytes) or in vivo studies using techniques such as liquid chromatography-mass spectrometry (LC-MS) srce.hrnih.gov. Due to the deuterium (B1214612) labeling, the mass-to-charge ratio of deuterated metabolites would be different from their non-deuterated counterparts, allowing for their identification and differentiation isotope.com. While specific deuterated metabolites of this compound were not detailed in the search results, the general expectation is that the metabolic pathways would be similar to non-deuterated tiotropium, but the relative contribution of enzymatic pathways involving the deuterated positions might be altered nih.govjuniperpublishers.com.

Influence of Deuteration on Enzymatic Cleavage and Metabolic Shunting

Deuteration can influence enzymatic cleavage through the kinetic isotope effect (KIE) nih.govjuniperpublishers.comgabarx.com. A carbon-deuterium bond is stronger than a carbon-hydrogen bond, which can slow down the rate of enzymatic reactions where the cleavage of such a bond is the rate-limiting step nih.govgabarx.com. This is particularly relevant for oxidative metabolism mediated by cytochrome P450 enzymes nih.govjuniperpublishers.com. By slowing down one metabolic pathway, deuteration can potentially lead to "metabolic shunting," where a greater proportion of the compound is metabolized via alternative pathways nih.govjuniperpublishers.comresearchgate.net. This shunting can result in altered levels of existing metabolites or increased reliance on pathways that were previously minor nih.govjuniperpublishers.com. For this compound, if the deuteration is at a site involved in enzymatic metabolism (e.g., oxidative pathways), a kinetic isotope effect could reduce the rate of that specific pathway, potentially increasing the relative contribution of the non-enzymatic hydrolysis pathway or other minor enzymatic routes.

Pre-clinical Pharmacokinetic Property Modifications by Deuteration

Deuteration can modify the pharmacokinetic properties of a drug in pre-clinical models, primarily by affecting its metabolic stability and thus its clearance and half-life nih.govjuniperpublishers.comgabarx.com.

Impact on Systemic Clearance (in non-human biological systems)

Systemic clearance is a key pharmacokinetic parameter that reflects the volume of plasma cleared of the drug per unit of time srce.hr. Reduced metabolic clearance due to deuteration can lead to a decrease in systemic clearance juniperpublishers.comgabarx.com. This, in turn, can result in higher systemic exposure (e.g., increased AUC) and a longer elimination half-life in pre-clinical species nih.govjuniperpublishers.comgabarx.com. While specific pre-clinical pharmacokinetic data for this compound were not available in the search results, studies on other deuterated compounds have demonstrated that deuteration can effectively reduce systemic clearance and prolong half-life in animal models juniperpublishers.comgabarx.com. This effect is dependent on the position of the deuterium label and the extent to which the deuterated position is involved in the rate-limiting step of a significant clearance pathway nih.govgabarx.com.

Alterations in Biological Half-Life (in non-human biological systems)

Deuteration, the replacement of hydrogen atoms with deuterium, can influence the pharmacokinetic properties of a compound, primarily by altering metabolic stability wikipedia.org. The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to a slower rate of enzymatic cleavage at the deuterated position, potentially resulting in decreased metabolism and a longer biological half-life wikipedia.org.

Studies on the parent compound, Tiotropium, in rats and dogs have provided insights into its elimination half-life in non-human systems. Following single intravenous administration in rats, Tiotropium showed a terminal elimination half-life in plasma ranging from 6 to 8 hours. In rat urine, a longer terminal elimination half-life of 21-24 hours was observed after a single intravenous dose. amazonaws.com. In dogs, the terminal elimination half-life in plasma was comparable to that in rats amazonaws.com.

Tiotropium-d3 is frequently employed as an internal standard in bioanalytical methods for quantifying Tiotropium in biological matrices, such as plasma and urine, using techniques like LC-MS/MS wikipedia.orgzenodo.orgnih.gov. The suitability of Tiotropium-d3 as an internal standard suggests that its pharmacokinetic behavior, including its half-life, is sufficiently similar to the unlabeled compound for analytical purposes. However, specific studies detailing the alterations in half-life directly attributable to the deuterium label in this compound compared to unlabeled Tiotropium Iodide in pre-clinical models were not prominently found in the reviewed literature. The impact of deuteration on half-life is dependent on the specific sites of deuteration and the metabolic pathways involved wikipedia.org.

Table 1: Pharmacokinetic Parameters of Tiotropium in Rats (Intravenous Administration)

ParameterValue (Rats)UnitSource
Terminal Elimination Half-Life (Plasma)6-8hours amazonaws.com
Terminal Elimination Half-Life (Urine)21-24hours amazonaws.com
Plasma Clearance (Cl)87-150mL/min/kg amazonaws.com
Volume of Distribution (Vss)3-15L/kg amazonaws.com

Distribution Studies in Animal Tissues (e.g., rat lung tissue)

Tissue distribution studies in animals provide essential information on where a compound is delivered and retained within the body. For inhaled drugs like Tiotropium, distribution within the respiratory tract, particularly the lungs, is of significant interest.

Studies using radiolabeled Tiotropium (specifically carbon-14 (B1195169) labeled) in rats have demonstrated a broad and rapid tissue distribution following single intravenous administration, as revealed by whole body autoradiography amazonaws.com.

More detailed investigations have focused on the distribution of Tiotropium in rat lung tissue following inhalation. Techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI IMS) have been employed to visualize and quantify Tiotropium distribution within lung tissue sections. These studies have shown that Tiotropium is rapidly transported from the central conducting airways to the alveolar beds in the upper and lower parenchyma after inhalation. The distribution pattern observed using MALDI IMS in MS mode correlated well with that obtained in MS/MS mode.

Table 2: Distribution of Tiotropium in Rat Lung Tissue (Inhalation)

Tissue RegionObservationMethodSource
Central Conducting AirwaysRapid transport to alveolar beds observedMALDI IMS
Alveolar BedsCompound detected in upper and lower parenchymaMALDI IMS
Overall Tissue DistributionBroad and rapid distribution after IV administrationWhole Body Autoradiography amazonaws.com

Computational and Theoretical Studies of Deuterium Isotope Effects in Tiotropium D3 Iodide

Quantum Mechanical Calculations of Carbon-Hydrogen/Deuterium (B1214612) Bond Strengths

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of chemical bonds, including bond strengths and vibrational frequencies. Substituting hydrogen with its heavier isotope, deuterium, leads to stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. informaticsjournals.co.in This difference arises from the lower zero-point energy of the C-D bond due to the increased mass of deuterium, resulting in a higher activation energy required for its cleavage. informaticsjournals.co.ininformaticsjournals.co.inresearchgate.net

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies and bond dissociation energies of specific C-H and C-D bonds within a molecule like Tiotropium-d3 Iodide. These calculations can quantify the strengthening effect of deuteration at specific positions. While direct computational data for this compound's bond strengths were not specifically found in the search results, general principles indicate that C-D bonds are more resistant to cleavage in enzymatic reactions compared to C-H bonds. informaticsjournals.co.inresearchgate.net This increased bond strength is the basis of the kinetic isotope effect, which can significantly influence reaction rates, particularly in metabolic processes involving the breaking of C-H or C-D bonds. informaticsjournals.co.inresearchgate.netnih.gov Studies on other compounds have utilized DFT calculations to investigate deuterium isotope effects on properties like acid-base equilibria and hydrogen bonding interactions, highlighting the utility of these methods in characterizing the subtle but significant changes introduced by deuteration. mdpi.comresearchgate.net

Molecular Dynamics Simulations of Ligand-Receptor Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with biological targets, such as receptors. These simulations can provide insights into ligand binding pathways, conformational changes, and the stability of ligand-receptor complexes at an atomistic level. nih.gov Tiotropium (B1237716), the active cation in this compound, is known to primarily exert its bronchodilatory effects by binding to muscarinic receptors, particularly the M3 subtype. nih.govwikipedia.orgmims.comresearchgate.netpharmgkb.org

Studies using MD simulations have investigated the binding of Tiotropium to muscarinic receptors, revealing details about its interaction sites and the dynamics of the binding process. nih.govresearchgate.netacs.orgrsc.org For instance, MD simulations have shown that Tiotropium can bind to both the orthosteric site and an extracellular vestibule of the M3 receptor, potentially contributing to its long duration of action. nih.govresearchgate.net While no specific MD simulation studies on this compound were found, MD simulations could theoretically be used to explore whether the deuterium substitutions in this compound subtly influence its conformational flexibility or alter its binding kinetics and interactions with the muscarinic receptor compared to the non-deuterated form. Changes in vibrational modes due to deuteration could, in principle, affect the conformational landscape and the dynamics of the ligand within the binding pocket, although these effects are often subtle and require extensive simulation times to observe.

Prediction of Metabolic Soft Spots and Deuteration Impact via In Silico Models

In silico models are increasingly used in drug discovery and development to predict various pharmacokinetic properties, including metabolic pathways and the identification of metabolic "soft spots" – sites within a molecule that are particularly susceptible to enzymatic transformation. nih.govnih.gov Deuteration is a strategy employed to enhance the metabolic stability of drugs by selectively replacing hydrogen atoms at these metabolically labile positions with deuterium. informaticsjournals.co.innih.govtandfonline.comresearchgate.net The kinetic isotope effect, arising from the stronger C-D bond, can slow down the rate of enzymatic cleavage at the deuterated site, thereby altering the metabolic profile of the drug. informaticsjournals.co.inresearchgate.netnih.govnih.gov

For this compound, in silico metabolism prediction models could be used to identify the most likely sites of metabolism in the non-deuterated Tiotropium structure. Tiotropium is known to undergo minimal hepatic metabolism, primarily via ester cleavage to a pharmacologically inactive alcohol and a carboxylic acid, and to a lesser extent, N-demethylation, which is subject to CYP450 enzymes (CYP2D6 and CYP3A4) mims.compharmgkb.org. Deuteration at or near these metabolic soft spots in this compound would be predicted by in silico models to reduce the rate of these specific metabolic transformations due to the deuterium kinetic isotope effect. informaticsjournals.co.inresearchgate.netnih.govnih.gov Computational tools can help predict the potential impact of deuteration on the rate and routes of metabolism, allowing researchers to anticipate changes in pharmacokinetic parameters such as half-life and exposure. informaticsjournals.co.innih.gov While specific in silico studies on the metabolic fate of this compound were not found, the general principles of in silico metabolism prediction combined with the known effects of deuteration provide a theoretical basis for predicting altered metabolism compared to Tiotropium. informaticsjournals.co.innih.govnih.govnih.gov

Future Directions and Research Opportunities for Deuterated Quaternary Ammonium Compounds in Pharmacology

Development of Novel Deuterated Analogs for Mechanistic Research

Deuterium (B1214612) labeling can serve as a powerful technique in the development of novel analogs specifically designed for mechanistic investigations. By strategically placing deuterium atoms at specific positions within the molecule, researchers can probe reaction mechanisms, identify sites of metabolism, and study molecular interactions. While the provided information does not detail the development of novel deuterated Tiotropium (B1237716) analogs beyond Tiotropium-d3, the principle applies. Mechanistic studies involving quaternary ammonium (B1175870) compounds often focus on their interactions with biological targets or their fate within biological systems nih.govlgcstandards.com. The synthesis of deuterated analogs allows for the study of kinetic isotope effects, which can provide insights into the rate-determining steps of enzymatic reactions or degradation pathways. For Tiotropium-d3 Iodide, which is noted as a deuterium-labeled derivative of Scopine (B3395896) Methiodide, a related structure to Tiotropium, such mechanistic studies could involve investigating its stability or interaction with metabolic enzymes compared to non-deuterated Tiotropium. The development of a fluorescently labeled quaternary ammonium compound has been shown to facilitate mechanistic studies on resistance mechanisms in bacteria, highlighting the utility of modified QACs in such research nih.govlgcstandards.com. Similarly, novel deuterated Tiotropium analogs could be synthesized to investigate specific aspects of its interaction with muscarinic receptors or its metabolic fate.

Advancements in Analytical Methodologies for Complex Biological Matrices

Deuterated internal standards, such as Tiotropium-d3, are indispensable in the development of sensitive and accurate analytical methods for quantifying pharmaceutical compounds in complex biological matrices like plasma, urine, and tissues. The use of stable isotope-labeled internal standards compensates for variations in sample preparation, matrix effects, and instrument variability during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, which is a common technique for quantifying quaternary ammonium compounds.

Research has demonstrated the successful application of Tiotropium-d3 as an internal standard in LC-MS/MS methods for the quantification of tiotropium in human plasma at very low concentrations, including sub-picogram per milliliter levels. These methods are crucial for supporting pharmacokinetic studies, especially for inhaled medications like tiotropium which exhibit low systemic bioavailability. The development of highly sensitive bioanalytical methods for tiotropium has been a significant challenge, and the use of deuterated internal standards like Tiotropium-d3 is key to achieving the required sensitivity and reproducibility.

Several studies highlight the importance of using deuterated internal standards for the accurate quantification of quaternary ammonium compounds in various biological and environmental matrices. For instance, deuterated internal standards have been used in methods for analyzing quaternary ammonium compounds in human serum and urine, as well as in soil and sewage sludge. The incorporation of deuterated standards directly into sample preparation protocols, such as during protein precipitation or solid-phase extraction (SPE), helps to ensure accurate recovery and reliable quantification of the analyte.

Data from analytical method development studies often demonstrate the precision and accuracy achieved through the use of deuterated internal standards. While specific data tables for this compound were not extensively found, the general application of deuterated Tiotropium (likely the bromide salt used in formulations) in bioanalysis is well-documented.

An example of the performance of an LC-MS/MS method using Tiotropium-d3 as an internal standard for Tiotropium quantification in human plasma is summarized below, based on reported findings:

ParameterResult (Tiotropium)Internal Standard (Tiotropium-d3)
Analytical MethodLC-MS/MSLC-MS/MS
MatrixHuman PlasmaHuman Plasma
Extraction MethodSPESPE
LLOQ0.2 pg/mL-
Retention Time5.4 minutes5.4 minutes
Quantification Ionm/z 391.95 → 152.05m/z 155.2 + 173.10 (summed)

These advancements in analytical methodologies, facilitated by compounds like this compound as internal standards, are critical for conducting accurate pharmacokinetic and disposition studies of quaternary ammonium compounds.

Exploration of Deuterium Isotope Effects on Target Residence Time and Functional Selectivity (in vitro)

Deuterium isotope effects (DIEs), particularly kinetic isotope effects (KIEs), can arise when a hydrogen atom involved in a rate-determining step of a reaction is replaced by deuterium. While the primary focus of DIEs in pharmacology has often been on their impact on metabolic stability, there is growing interest in exploring their potential influence on drug-target interactions, including binding kinetics and functional selectivity.

For quaternary ammonium compounds like Tiotropium, which exert their pharmacological effects by binding to muscarinic receptors, investigating the impact of deuterium labeling on receptor binding kinetics, such as association and dissociation rates, could provide valuable insights. Tiotropium is known for its slow dissociation from M3 muscarinic receptors, contributing to its prolonged bronchodilatory effect. While no direct studies on the deuterium isotope effect of this compound on muscarinic receptor binding kinetics were found in the provided results, research on DIEs in other systems suggests that isotopic substitution can subtly influence molecular interactions and reaction rates.

Exploring the deuterium isotope effect on the target residence time of deuterated Tiotropium analogs could involve in vitro binding studies comparing the association and dissociation rates of Tiotropium and this compound with muscarinic receptor subtypes (M1-M5), on which tiotropium acts. Although tiotropium does not display selectivity for specific muscarinic receptors in general, on topical application it acts mainly on M3 receptors. Changes in binding kinetics due to deuterium substitution, even if small, could potentially influence the duration of action or the functional outcome at the receptor level. Furthermore, investigating functional selectivity using deuterated analogs could reveal subtle differences in the activation or inhibition of downstream signaling pathways compared to the non-deuterated compound. The mechanistic basis of chromatographic deuterium effects has been investigated, suggesting that a detailed understanding of DIE mechanisms is valuable. This underscores the complexity and potential for unexpected effects of deuterium substitution.

Application in Advanced Pre-clinical Imaging Techniques (e.g., PET ligands for animal studies)

Radiolabeled quaternary ammonium compounds have shown utility as probes in advanced pre-clinical imaging techniques such as Positron Emission Tomography (PET). These techniques can provide non-invasive, in vivo information on the distribution, accumulation, and kinetics of compounds in animal models. While this compound itself is a stable isotope-labeled compound and not a radioisotope-labeled one used directly for PET imaging, the development of radiolabeled analogs of Tiotropium or other deuterated quaternary ammonium compounds is a relevant area of research.

Studies have explored the synthesis and evaluation of carbon-11 (B1219553) labeled ammonium salts as potential PET agents for myocardial perfusion imaging. Additionally, fluorine-18 (B77423) labeled quaternary ammonium compounds have been developed and applied in PET imaging, for instance, to target HER2 expression or the dopamine (B1211576) transporter. The radiolabeling of tiotropium with carbon-11 has been reported for studying inhaled drug deposition using PET.

The application of deuteration in conjunction with radiolabeling could offer advantages in PET imaging. Deuterium substitution can sometimes improve the metabolic stability of a radiotracer, leading to reduced accumulation of radiolabeled metabolites in off-target tissues and potentially enhancing the target-to-background ratio in PET images. Therefore, developing radiolabeled deuterated Tiotropium analogs could be valuable for pre-clinical PET studies aimed at understanding the in vivo distribution, target occupancy, and pharmacokinetics of tiotropium, particularly in the lungs. Such studies could provide crucial data on drug delivery and disposition that complements in vitro and ex vivo findings. The use of PET radiotracers in animal studies is a well-established approach for evaluating the in vivo behavior of novel compounds and understanding disease processes.

Q & A

Basic: What are the established protocols for synthesizing Tiotropium-d3 Iodide and ensuring isotopic purity?

Methodological Answer:
Synthesis of this compound requires deuterium substitution at specific positions, typically achieved via catalytic exchange reactions (e.g., using deuterated solvents or reagents under controlled pH and temperature). Isotopic purity is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on deuterium incorporation ratios and absence of unlabeled analogs. For quality control, HPLC coupled with mass spectrometry (LC-MS) is recommended to confirm structural integrity and isotopic enrichment (>98% purity threshold). Researchers should cross-reference synthetic protocols with isotopic labeling literature to avoid side reactions .

Advanced: How can researchers optimize the yield of this compound while minimizing isotopic dilution during synthesis?

Methodological Answer:
Optimization involves:

  • Reaction Parameter Screening : Use fractional factorial designs to test variables (temperature, catalyst concentration, reaction time) impacting deuterium retention.
  • Isotopic Dilution Mitigation : Employ anhydrous deuterated solvents (e.g., D₂O-free DMSO-d₆) and inert atmospheres to prevent proton exchange.
  • Analytical Validation : Monitor intermediates via time-resolved LC-MS to identify dilution sources. Statistical tools like response surface methodology (RSM) can model optimal conditions. Advanced purification techniques (e.g., preparative HPLC with deuterated mobile phases) further enhance yield .

Basic: What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/²H NMR identifies deuterium positions and quantifies isotopic enrichment.
  • Mass Spectrometry : HRMS distinguishes molecular ion peaks between labeled (Tiotropium-d3) and unlabeled forms (mass shift of +3 Da).
  • Chromatography : Reverse-phase HPLC with UV/vis detection validates purity, while LC-MS confirms co-elution of isotopic variants. Cross-validation with reference standards (e.g., unlabeled Tiotropium) is critical to rule out degradation products .

Advanced: How should contradictory pharmacokinetic data from this compound studies be reconciled, particularly regarding metabolic stability?

Methodological Answer:

  • Controlled Comparative Studies : Replicate experiments under identical conditions (species, dosage, administration route) to isolate variables.
  • Metabolite Profiling : Use tandem MS (MS/MS) to compare metabolic pathways of labeled vs. unlabeled forms.
  • Statistical Meta-Analysis : Apply mixed-effects models to aggregate data across studies, identifying confounding factors (e.g., interspecies variability in cytochrome P450 activity). Transparent reporting of experimental parameters (e.g., sample preparation, analytical sensitivity) is essential to resolve discrepancies .

Basic: What in vitro models are appropriate for initial pharmacological evaluation of this compound?

Methodological Answer:

  • Receptor Binding Assays : Use human muscarinic M3 receptor-expressing cell lines to assess affinity (Kd) and selectivity via radioligand displacement.
  • Functional Studies : Measure cAMP inhibition in bronchial smooth muscle cells to evaluate anticholinergic activity.
  • Stability Tests : Incubate in simulated gastric fluid (SGF) and human liver microsomes to predict bioavailability and metabolic degradation. Include unlabeled Tiotropium as a positive control to benchmark deuterium effects .

Advanced: What strategies can be employed to investigate the long-term stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose samples to stress conditions (40°C/75% RH, light exposure) per ICH guidelines, monitoring degradation via LC-MS.
  • Isotopic Stability Analysis : Track deuterium loss over time using NMR and isotopic ratio mass spectrometry (IRMS).
  • Multivariate Modeling : Use Arrhenius equations to predict shelf-life at standard storage temperatures. Container closure systems (e.g., amber glass vs. polymer vials) should be tested for deuterium exchange prevention .

Basic: How should researchers formulate hypothesis-driven questions when studying the mechanism of action of this compound?

Methodological Answer:
Apply the PICO Framework :

  • Population : Target receptors (e.g., muscarinic receptors).
  • Intervention : this compound binding kinetics.
  • Comparison : Unlabeled Tiotropium’s pharmacodynamic profile.
  • Outcome : Deuterium’s impact on receptor residence time.
    Hypotheses should address gaps identified in literature reviews, such as "Does deuterium substitution enhance metabolic stability without altering receptor affinity?" .

Advanced: What computational approaches are suitable for modeling the interaction between this compound and muscarinic receptors?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate deuterium’s steric and electronic effects on ligand-receptor binding using force fields adjusted for isotopic mass differences.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model proton/deuterium exchange energetics at binding sites.
  • Free-Energy Perturbation (FEP) : Compare binding free energies of labeled vs. unlabeled forms. Validate predictions with experimental ΔΔG values from isothermal titration calorimetry (ITC) .

Basic: How can researchers ensure ethical compliance when designing preclinical studies with this compound?

Methodological Answer:

  • Institutional Review : Submit protocols to animal care committees (IACUC) for approval, emphasizing humane endpoints and 3R principles (Replacement, Reduction, Refinement).
  • Data Transparency : Pre-register studies on platforms like OSF to prevent selective reporting.
  • Conflict of Interest Disclosure : Declare funding sources and intellectual property ties in publications .

Advanced: What methodologies are effective for identifying novel applications of this compound in non-pulmonary therapeutic areas?

Methodological Answer:

  • High-Throughput Screening (HTS) : Test against orphan GPCRs or ion channels using fluorescence-based assays.
  • Systems Pharmacology : Integrate omics data (transcriptomics, proteomics) to predict off-target effects.
  • Translational Biomarkers : Use deuterium’s pharmacokinetic advantages (e.g., prolonged half-life) to explore CNS or metabolic disorders. Collaborate with clinical researchers to validate hypotheses in phase 0 trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.